Cyclopropyl-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methanone

Catalog No.

S7746632

CAS No.

M.F

C16H19NO3

M. Wt

273.33 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

Cyclopropyl-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methanone

IUPAC Name

cyclopropyl-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methanone

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

InChI

InChI=1S/C16H19NO3/c18-16(11-3-4-11)17-7-1-2-13(17)12-5-6-14-15(10-12)20-9-8-19-14/h5-6,10-11,13H,1-4,7-9H2

InChI Key

HBOOVBDITUPEJD-UHFFFAOYSA-N

SMILES

C1CC(N(C1)C(=O)C2CC2)C3=CC4=C(C=C3)OCCO4

Canonical SMILES

C1CC(N(C1)C(=O)C2CC2)C3=CC4=C(C=C3)OCCO4

CBDM is a synthetic compound that belongs to the family of Pyrrolidine derivatives. It was first reported by Kianpour et al. in 2012 and has been studied for its potential biological and pharmacological properties. CBDM has the chemical formula C20H22N2O3 and a molecular weight of 338.4 g/mol.

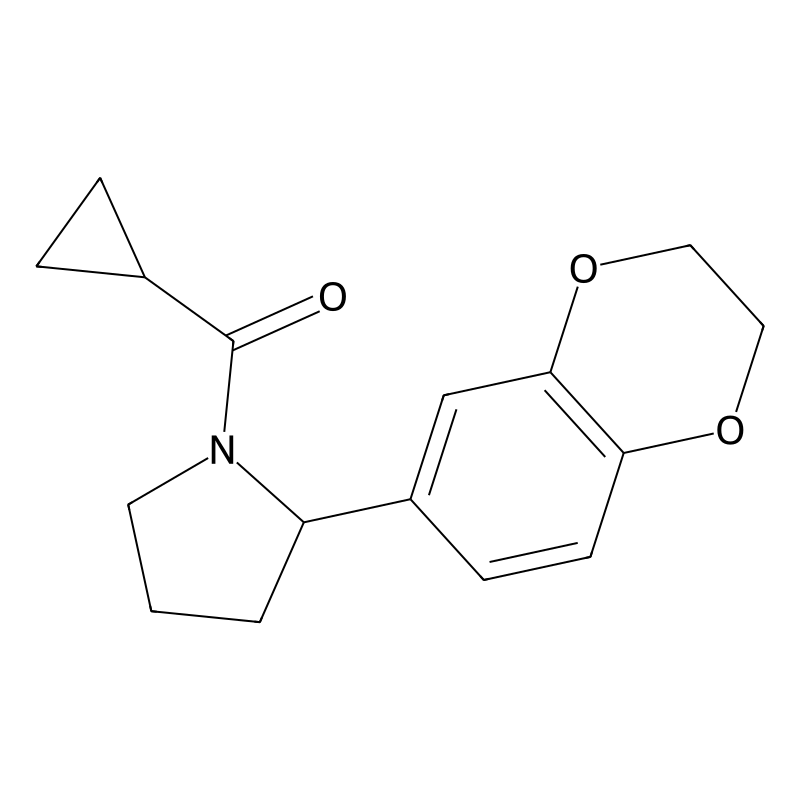

CBDM is a crystalline solid at room temperature and is insoluble in water. It has a melting point of 173-175°C and a boiling point of 539.3°C at a pressure of 760 mmHg. CBDM has a moderate solubility in organic solvents such as chloroform and ethanol. Its chemical structure consists of a cyclopropyl group, a benzodioxin moiety, and a pyrrolidine ring.

The synthesis of CBDM involves several steps, including the preparation of intermediates, coupling reactions, and purification. The most commonly used method for the synthesis of CBDM is the condensation reaction between 2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-1-carboxylic acid and cyclopropylamine. The resulting CBDM is then purified by chromatography. The structure and purity of CBDM can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.

Several analytical methods have been developed for the detection and quantification of CBDM in various samples. These include high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE). These methods allow for accurate determination of CBDM concentration, purity, and stability.

CBDM has been shown to have potential biological properties, including anti-inflammatory and analgesic effects. It has been found to inhibit the release of pro-inflammatory cytokines and to reduce inflammatory pain in rodents.

CBDM has shown low toxicity in experimental models. A single dose of CBDM did not cause any significant changes in behavior or vital signs in laboratory animals. However, further studies are needed to determine its safety and toxicity in humans.

CBDM has potential applications in various fields of scientific research, including the development of new drugs and treatments for inflammatory diseases and pain. It can also be used as a reference standard for the quantification of pyrrolidine derivatives in pharmaceutical and environmental samples.

The research on CBDM is still in the early stages, and more studies are needed to fully understand its potential biological properties and applications.

CBDM has the potential to be used in the development of new drugs for the treatment of inflammatory diseases and pain. It can also be used as a reference standard for the quantification of pyrrolidine derivatives in pharmaceutical and environmental samples.

One major limitation of CBDM is its low solubility in water, which can affect its bioavailability and pharmacokinetic properties. Future studies should focus on developing more water-soluble derivatives of CBDM, as well as exploring its potential as a drug delivery system. Other future directions for research on CBDM include investigating its potential as an anti-cancer agent and as an insecticide.

In conclusion, Cyclopropyl-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methanone (CBDM) is a synthetic compound with potential applications in various fields of research and industry. It has been shown to have potential anti-inflammatory and analgesic effects, and is currently being studied for its potential as a drug for the treatment of inflammatory diseases and pain. Further studies are needed to fully understand its potential applications and limitations.

In conclusion, Cyclopropyl-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methanone (CBDM) is a synthetic compound with potential applications in various fields of research and industry. It has been shown to have potential anti-inflammatory and analgesic effects, and is currently being studied for its potential as a drug for the treatment of inflammatory diseases and pain. Further studies are needed to fully understand its potential applications and limitations.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Exact Mass

273.13649347 g/mol

Monoisotopic Mass

273.13649347 g/mol

Heavy Atom Count

20

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds